molecular formula C32H50O3 B1163854 Marsformoxide B CAS No. 2111-46-8

Marsformoxide B

Cat. No.: B1163854
CAS No.: 2111-46-8
M. Wt: 482.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It’s worth noting that compounds isolated from similar sources have shown significant urease inhibitory potential

Mode of Action

It’s known that marsformoxide b is a natural product with potential biological activity . More studies are required to elucidate the precise interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

It’s known that similar compounds have shown significant urease inhibitory potential

Result of Action

mirabilis . This suggests that this compound might have similar effects, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

Marsformoxide B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in DNA synthesis. It has been shown to inhibit DNA polymerase, thereby preventing the replication of DNA in tumor cells . Additionally, this compound interacts with topoisomerase enzymes, which are essential for DNA unwinding and replication. These interactions result in the stabilization of the DNA-topoisomerase complex, leading to the inhibition of DNA synthesis and cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In tumor cell lines, it induces apoptosis by activating caspase enzymes, which are crucial for programmed cell death . This compound also influences cell signaling pathways, particularly the p53 pathway, which is known for its role in regulating the cell cycle and apoptosis. Furthermore, this compound affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . It also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and energy depletion in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNA and enzymes. This compound binds to the minor groove of DNA, causing structural distortions that inhibit the binding of DNA polymerase and other replication machinery . Additionally, this compound acts as a topoisomerase inhibitor by stabilizing the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . This results in the activation of the DNA damage response pathway and subsequent cell death. This compound also modulates gene expression by interacting with transcription factors and chromatin remodeling proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid DNA damage and activation of the DNA damage response pathway . Over time, the compound’s stability and degradation become critical factors in its long-term effects. This compound is relatively stable under laboratory conditions, with a shelf life of up to two years when stored properly . Prolonged exposure to light and air can lead to its degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound results in sustained inhibition of DNA synthesis and persistent activation of apoptotic pathways in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits cytotoxic activity against tumor cells without causing significant toxicity to normal cells . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. Studies in animal models have shown that this compound has a narrow therapeutic window, necessitating careful dosage optimization to maximize its anticancer efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerase and topoisomerase, inhibiting their activity and leading to the accumulation of DNA damage . This compound also affects metabolic flux by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion in cancer cells . Additionally, this compound influences the levels of metabolites involved in nucleotide synthesis, further contributing to its cytotoxic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . This compound is known to localize in the nucleus, where it exerts its effects on DNA synthesis and repair . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it may exert toxic effects at high doses .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA and enzymes involved in DNA synthesis and repair . This compound contains targeting signals that direct it to the nucleus, allowing it to exert its cytotoxic effects on tumor cells . Post-translational modifications, such as phosphorylation, may also play a role in the subcellular localization and activity of this compound . The nuclear localization of this compound is crucial for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .

Chemical Reactions Analysis

Types of Reactions: Marsformoxide B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its bioactivity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Marsformoxide B has several scientific research applications, including:

Comparison with Similar Compounds

  • 11-oxo-α-amyrin acetate
  • 9,19-cycloart-23-ene-3,25

Properties

IUPAC Name

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3/t20-,22+,23-,24-,25+,26-,29-,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGCRIPTNFPMGC-YGEHHLFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Marsformoxide B and where has it been found?

A1: this compound is a triterpenoid compound first isolated from the plant Marsdenia formosana []. It has also been identified in the petroleum ether extract of Cirsium setosum [].

Q2: What is the difference between Marsformoxide A and this compound?

A2: While both are triterpenoid compounds found in Marsdenia formosana, they exhibit slight structural differences. Research indicates that these differences are stereochemical, meaning they differ in the 3D arrangement of atoms despite having the same molecular formula []. The exact stereochemical variations haven't been detailed in the provided abstracts.

Q3: Are there any spectroscopic data available for this compound?

A3: While the abstracts don't provide specific spectroscopic data, they mention the use of spectroscopic methods for structural elucidation [, ]. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common tools for determining the structure and properties of organic compounds.

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